Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

Catalog No.
S1794650
CAS No.
57783-76-3
M.F
C₃₄H₃₆O₆
M. Wt
540.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

CAS Number

57783-76-3

Product Name

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

IUPAC Name

(2S,3S,4S,5R)-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane

Molecular Formula

C₃₄H₃₆O₆

Molecular Weight

540.65

InChI

InChI=1S/C33H34O5/c1-5-13-26(14-6-1)21-34-25-30-31(35-22-27-15-7-2-8-16-27)32(36-23-28-17-9-3-10-18-28)33(38-30)37-24-29-19-11-4-12-20-29/h1-20,30-33H,21-25H2/t30-,31+,32+,33+/m1/s1

SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Synonyms

Phenylmethyl 2,3,4-Tris-O-(phenylmethyl)-α-D-mannopyranoside;

Organic Synthesis

Bn₃Man serves as a protected precursor to D-mannose due to the presence of the benzyl protecting groups. These groups can be selectively removed under specific conditions to reveal the underlying hydroxyl groups on the sugar molecule. This controlled manipulation of functional groups is crucial in organic synthesis for the preparation of complex carbohydrates and other molecules containing sugar units [1].

Here are some examples of research articles describing the use of Bn₃Man as a precursor in organic synthesis:

  • Synthesis of a C-Mannosyl nucleoside analogue:
  • Assembly of a complex oligosaccharide:

Glycobiology Studies

Bn₃Man can also be used as a probe to study enzymes and receptors that interact with carbohydrates. By attaching a detectable group (fluorophore or biotin) to the benzyl group, researchers can monitor the interactions of Bn₃Man with biological molecules involved in cellular processes [2].

Here are some examples of research articles describing the use of Bn₃Man for studying biological interactions:

  • Investigation of lectin-carbohydrate interactions:
  • Characterization of enzymes involved in glycosylation:

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is a complex carbohydrate derivative characterized by the presence of three benzyl groups on the hydroxyl positions of the alpha-D-mannopyranoside structure. Its molecular formula is C33H34O5, with a molecular weight of approximately 510.63 g/mol. This compound is primarily utilized in carbohydrate chemistry as a glycosyl donor and is significant for its role in various synthetic pathways and biological studies .

BBM itself does not have a specific biological mechanism of action. However, its role lies in its ability to be transformed into various complex carbohydrates, which can then exhibit diverse biological functions depending on their structure. These functions can range from influencing cell signaling to acting as potential drugs [].

, including:

  • Glycosylation Reactions: It serves as a glycosyl donor in the synthesis of oligosaccharides and glycoproteins. The presence of multiple benzyl protecting groups allows for selective deprotection and functionalization.
  • Hydrolysis: Under acidic or enzymatic conditions, it can undergo hydrolysis to release free alpha-D-mannopyranoside.
  • Reduction: The compound can be reduced to yield corresponding alcohols, which may be useful in further synthetic applications.

These reactions highlight its versatility as a building block in synthetic organic chemistry .

Research indicates that Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside exhibits various biological activities. It has been studied for its potential anti-inflammatory and immunomodulatory effects. Additionally, it may influence cell signaling pathways due to its structural similarity to naturally occurring mannose-containing glycans. These properties make it a candidate for further exploration in therapeutic applications .

Several synthesis methods have been documented for Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside:

  • Stepwise Protection: The synthesis typically starts with the protection of the hydroxyl groups on D-mannose using benzyl chloride in the presence of a base such as sodium hydride.
  • Glycosylation: A glycosylation reaction is performed using an appropriate activator (e.g., trifluoromethanesulfonic anhydride) to facilitate the formation of the glycosidic bond.
  • Deprotection: Finally, selective deprotection of the benzyl groups can be carried out using palladium-catalyzed hydrogenation or other methods to yield the desired product .

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside finds applications in:

  • Carbohydrate Chemistry: It serves as a key intermediate for synthesizing more complex carbohydrates and glycoconjugates.
  • Biotechnology: Its derivatives are used in developing vaccines and drug delivery systems due to their ability to mimic natural glycan structures.
  • Research: It is employed in studies related to cell signaling and interactions between cells and their environments .

Interaction studies involving Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside have focused on its binding affinity with various lectins and receptors that recognize mannose residues. These studies reveal insights into how this compound can modulate biological responses through its interactions with proteins involved in immune response and cellular communication. Such interactions are crucial for understanding its potential therapeutic applications .

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside shares structural similarities with several other carbohydrate derivatives. Below is a comparison with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Benzyl alpha-D-glucopyranosideContains glucopyranoside instead of mannopyranosideMore prevalent in energy metabolism
Benzyl 6-O-trityl-alpha-D-mannopyranosideTrityl protection at the 6-positionEnhanced stability under acidic conditions
Benzyl 2-O-benzoyl-alpha-D-mannopyranosideBenzoyl group at the 2-positionPotentially different reactivity profiles

The uniqueness of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside lies in its specific arrangement of benzyl groups and its application as a versatile glycosyl donor in synthetic methodologies, distinguishing it from other similar compounds .

XLogP3

5.6

Dates

Modify: 2023-08-15

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